molecular formula C25H23FN4O B11536173 (3Z)-3-[(3-fluorophenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one

(3Z)-3-[(3-fluorophenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11536173
M. Wt: 414.5 g/mol
InChI Key: AXJIVBDTOCJGRI-UHFFFAOYSA-N
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Description

(3Z)-3-[(3-FLUOROPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(3-FLUOROPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.

    Formation of the Imino Group: The imino group can be formed by the condensation of an amine with an aldehyde or ketone.

    Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(3-FLUOROPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while reduction may yield reduced indole derivatives.

Scientific Research Applications

(3Z)-3-[(3-FLUOROPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Chemical Research: The compound is used in the development of new synthetic methodologies and reaction mechanisms.

Mechanism of Action

The mechanism of action of (3Z)-3-[(3-FLUOROPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[(3-CHLOROPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
  • (3Z)-3-[(3-BROMOPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE

Uniqueness

The uniqueness of (3Z)-3-[(3-FLUOROPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific fluorophenyl group, which can impart unique chemical and biological properties compared to its chloro- and bromo- counterparts. This can affect its binding affinity, selectivity, and overall pharmacological profile.

Properties

Molecular Formula

C25H23FN4O

Molecular Weight

414.5 g/mol

IUPAC Name

3-(3-fluorophenyl)imino-1-[(4-phenylpiperazin-1-yl)methyl]indol-2-one

InChI

InChI=1S/C25H23FN4O/c26-19-7-6-8-20(17-19)27-24-22-11-4-5-12-23(22)30(25(24)31)18-28-13-15-29(16-14-28)21-9-2-1-3-10-21/h1-12,17H,13-16,18H2

InChI Key

AXJIVBDTOCJGRI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C3=CC=CC=C3C(=NC4=CC(=CC=C4)F)C2=O)C5=CC=CC=C5

Origin of Product

United States

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